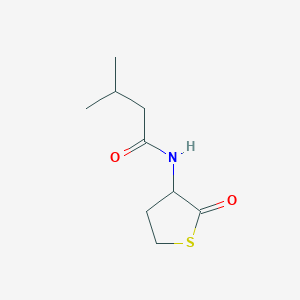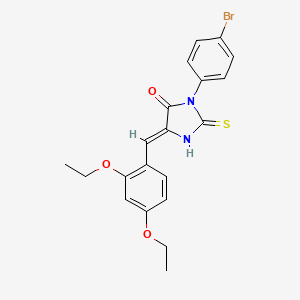![molecular formula C20H21F3N2O3 B3953025 N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide](/img/structure/B3953025.png)
N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide
Vue d'ensemble
Description
N-(2-ethoxyphenyl)-N'-{2-[3-(trifluoromethyl)phenyl]ethyl}malonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as EPTM and has been synthesized using different methods.
Mécanisme D'action
The mechanism of action of EPTM is not fully understood. However, it has been proposed that EPTM inhibits cancer cell growth by inducing apoptosis and inhibiting the cell cycle. EPTM has also been found to inhibit the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and transcription.
Biochemical and Physiological Effects
EPTM has been found to have low toxicity and high selectivity towards cancer cells. It has been shown to induce apoptosis and inhibit the cell cycle in cancer cells without affecting normal cells. EPTM has also been found to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of EPTM is its low toxicity and high selectivity towards cancer cells. This makes it a promising candidate for the development of anticancer drugs. EPTM has also shown high selectivity and sensitivity for the extraction of metals in environmental and biological samples.
One of the limitations of EPTM is its low yield during synthesis. This makes it difficult to produce large quantities of EPTM for use in experiments. EPTM is also sensitive to air and moisture, which can affect its stability and purity.
Orientations Futures
There are several future directions for the research and development of EPTM. One direction is the optimization of the synthesis method to increase the yield and purity of EPTM. Another direction is the development of EPTM-based anticancer drugs and antifungal and antibacterial agents. EPTM can also be used as a ligand for the synthesis of MOFs with improved properties for gas storage, separation, and catalysis. Further studies can also be conducted to understand the mechanism of action of EPTM and its potential applications in other fields.
Conclusion
In conclusion, EPTM is a chemical compound that has shown promising results in scientific research for its potential applications in various fields. EPTM has been synthesized using different methods and has been extensively studied for its potential use as an anticancer agent, antifungal and antibacterial agent, ligand for the synthesis of MOFs, and chelating agent for the extraction and determination of metals in environmental and biological samples. EPTM has low toxicity and high selectivity towards cancer cells, making it a promising candidate for the development of anticancer drugs. Further research is needed to optimize the synthesis method, develop EPTM-based agents, and understand the mechanism of action and potential applications of EPTM in other fields.
Applications De Recherche Scientifique
EPTM has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, EPTM has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. EPTM has also been studied for its potential use as an antifungal and antibacterial agent.
In materials science, EPTM has been used as a ligand for the synthesis of metal-organic frameworks (MOFs). MOFs are porous materials that have potential applications in gas storage, separation, and catalysis. EPTM-based MOFs have shown promising results in gas separation and catalysis.
In analytical chemistry, EPTM has been used as a chelating agent for the extraction and determination of metals in environmental and biological samples. EPTM has shown high selectivity and sensitivity for the extraction of metals such as copper, nickel, and zinc.
Propriétés
IUPAC Name |
N'-(2-ethoxyphenyl)-N-[2-[3-(trifluoromethyl)phenyl]ethyl]propanediamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-28-17-9-4-3-8-16(17)25-19(27)13-18(26)24-11-10-14-6-5-7-15(12-14)20(21,22)23/h3-9,12H,2,10-11,13H2,1H3,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDNSWKKQBGNEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC(=O)NCCC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-3-piperidinol](/img/structure/B3952961.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-2-methylpentanamide](/img/structure/B3952969.png)
![4,4-dimethyl-3-(3-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B3952973.png)
![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B3952974.png)



![N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3952996.png)

![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B3953023.png)
![2-bromo-N-{[(5-sec-butyl-2-hydroxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953030.png)
![(4-methylphenyl)[2-(4-methyl-1-piperazinyl)-5-nitrophenyl]methanone](/img/structure/B3953036.png)
